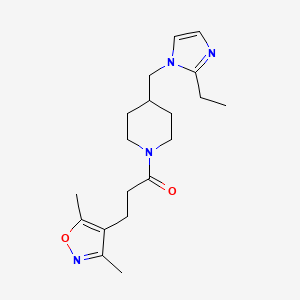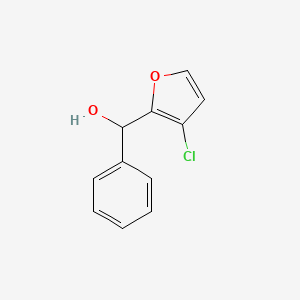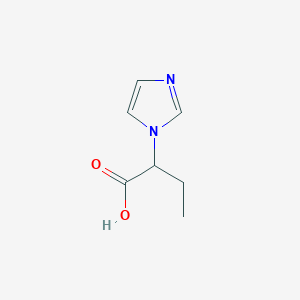
3-(3,5-dimethylisoxazol-4-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,5-dimethylisoxazol-4-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one” has the CAS No. 1334374-75-212. It has a molecular formula of C19H28N4O2 and a molecular weight of 344.4592.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound could not be found in the available resources.Chemical Reactions Analysis
I couldn’t find specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the resources I have access to.Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with structural similarities, such as imidazolyl derivatives and isoxazolyl derivatives, have been synthesized and characterized, indicating the compound could also be of interest for synthetic organic chemistry research. For example, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved using a four-component cyclo condensation, highlighting the potential for complex synthetic routes involving imidazolyl and piperidinyl groups (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biological Evaluation
Related compounds have been evaluated for their biological activities, such as antimicrobial and anticonvulsant effects. This suggests that the compound may also have potential applications in medicinal chemistry and pharmacology. For instance, new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids showed promising anticonvulsant properties in preclinical models (Kamiński et al., 2016).
Analytical Applications
The derivatization and characterization of imidazolinone herbicides highlight the potential for the compound of interest to be used in the development of analytical methods for environmental or agricultural chemistry research (Anisuzzaman et al., 2000).
Heterocyclic Chemistry
The compound could be of interest in heterocyclic chemistry research, given its structural features that include isoxazolyl and imidazolyl rings. Studies on the synthesis of heterocyclic derivatives, such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, demonstrate the relevance of such compounds in the synthesis of diverse heterocyclic structures (Bacchi et al., 2005).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and shown to have considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis strains, indicating potential research applications in the development of new antimycobacterial agents (Lv et al., 2017).
Safety And Hazards
Orientations Futures
I couldn’t find specific information about the future directions of this compound.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-18-20-9-12-23(18)13-16-7-10-22(11-8-16)19(24)6-5-17-14(2)21-25-15(17)3/h9,12,16H,4-8,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQAWDDBRLSSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)CCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)

![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)
![(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2564879.png)



![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)
